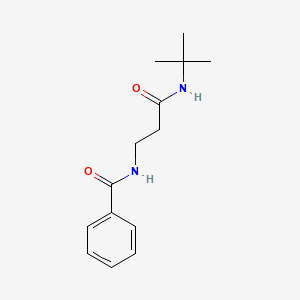
N-tert-butyl-3-(phenylformamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3-(phenylformamido)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a phenylformamido group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-(phenylformamido)propanamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is known for its high yield and efficiency under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents like 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-3-(phenylformamido)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted amides.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-(phenylformamido)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-(phenylformamido)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-tert-butyl-3-(phenylformamido)propanamide include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and a phenylformamido group
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-[3-(tert-butylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-12(17)9-10-15-13(18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
QHBFZIDTLFVCJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide](/img/structure/B14957876.png)
![2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14957920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B14957951.png)
![4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14957968.png)
![8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957972.png)
![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B14957991.png)

